molecular formula C7H4OS2 B2440349 Thieno[3,4-b]thiophene-2-carbaldehyde CAS No. 1241977-03-6

Thieno[3,4-b]thiophene-2-carbaldehyde

Cat. No.: B2440349
CAS No.: 1241977-03-6
M. Wt: 168.23
InChI Key: WXFAFCRRQQFVQU-UHFFFAOYSA-N
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Description

Thieno[3,4-b]thiophene-2-carbaldehyde is a heterocyclic compound that features a fused ring system composed of two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-b]thiophene-2-carbaldehyde typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a brominated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base . Another method involves the use of Vilsmeier-Haack formylation, where a formyl group is introduced into the thiophene ring using a Vilsmeier reagent, which is prepared by reacting a disubstituted formamide with an acid chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of reagents and conditions can be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents

Major Products

    Oxidation: Thieno[3,4-b]thiophene-2-carboxylic acid

    Reduction: Thieno[3,4-b]thiophene-2-methanol

    Substitution: Various substituted thieno[3,4-b]thiophene derivatives

Comparison with Similar Compounds

Thieno[3,4-b]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

This compound is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and reactivity compared to other isomers and derivatives.

Properties

IUPAC Name

thieno[2,3-c]thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS2/c8-2-6-1-5-3-9-4-7(5)10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFAFCRRQQFVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CSC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241977-03-6
Record name thieno[3,4-b]thiophene-2-carbaldehyde
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